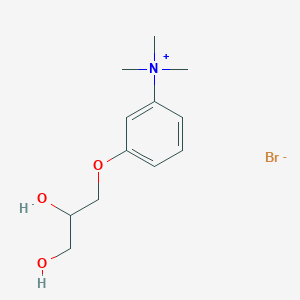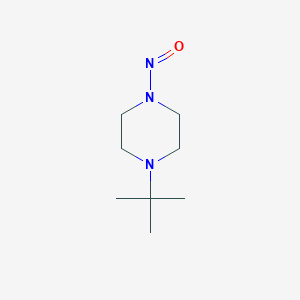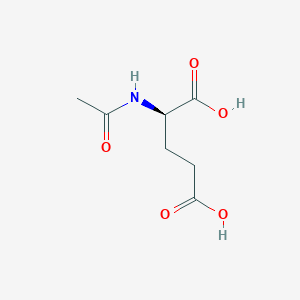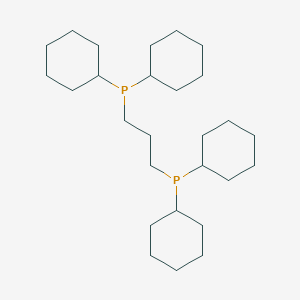
4-(Naphthalen-1-yl)benzoic acid
Overview
Description
4-(Naphthalen-1-yl)benzoic acid, also known as N-(1-Naphthyl)anthranilic acid or 1-Naphthylanthranilic acid, is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe. In
Scientific Research Applications
Photosensitive Biopolymers : Lignin modified with (E)-4-(naphthalen-1-yl diazenyl)benzoic acid enhances light absorption and light-fastening properties, making it a promising material for photosensitive biopolymers (Chandran, Kuriakose, & Mathew, 2014).
Antioxidant Activity and Anticancer Potential : A derivative, 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid, shows high antioxidant activity and cytotoxicity against cervical cancer cells, suggesting potential pharmaceutical applications (Kumar et al., 2019).
Synthesis of Monoazo Dyes : Successful synthesis of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, a new monoazo dye, has been achieved, with experimental and theoretical results in harmony (Atay & Ulutürk, 2022).
Complex Formation with Cyclodextrin : Nitrobenzoic acids and naphthalene derivatives form stable complexes with β-cyclodextrin, with 4-nitrobenzoic acid showing more stability due to resonance charge delocalization and London dispersion interactions (Pitchumani & Vellayappan, 1992).
Anticancer Evaluation of Derivatives : New Pyridine-3-Carbonitrile derivatives synthesized from benzoic acids show great potential against breast cancer cells, with some compounds exhibiting low half-maximal inhibitory concentrations (Mansour et al., 2021).
Improved Cancer Treatment : Retinobenzoic acids with increased activity can be developed as potential cancer treatments by substituting bulky alkyl groups or introducing additional hydroxyl groups (Kagechika et al., 1989).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial cell membranes .
Mode of Action
It is suggested that the compound may disrupt the bacterial cell membrane . This disruption can lead to a loss of essential cellular contents, thereby inhibiting the growth and survival of the bacteria.
Biochemical Pathways
The disruption of the bacterial cell membrane can potentially affect multiple biochemical pathways within the bacteria, leading to their death .
Result of Action
The result of the action of 4-(Naphthalen-1-yl)benzoic acid is the inhibition of bacterial growth and survival due to the disruption of the bacterial cell membrane . This leads to a loss of essential cellular contents, which are necessary for the bacteria’s survival.
Future Directions
properties
IUPAC Name |
4-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375042 | |
| Record name | 4-(Naphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106359-69-7 | |
| Record name | 4-(Naphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106359-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-(naphthalen-1-yl)benzoic acid derivatives influence their luminescence properties when complexed with europium(III)?
A1: Research indicates that the presence of an intramolecular charge transfer (ICT) state in the excited state of this compound derivatives plays a crucial role in the energy transfer process to the Eu(III) ion, leading to its luminescence. [] Specifically, the study demonstrated that derivatives with an uninterrupted pi-conjugation between the benzoic acid and the naphthalene unit, like this compound (NA-1) and 4-[4-(4-methoxyphenyl)naphthalen-1-yl]benzoic acid (NA-2), exhibit strong Eu(III) luminescence in polar solvents. This effect is attributed to the formation of an ICT state in these molecules. []
Q2: What spectroscopic evidence supports the formation of an ICT state in these compounds?
A2: The formation of an ICT state in NA-1 and NA-2 is supported by the observation of large Stokes shifts in their fluorescence spectra, with the shift increasing in more polar solvents. [] This solvent-dependent shift is characteristic of molecules that undergo intramolecular charge transfer upon excitation, as the polar solvent stabilizes the charge-separated excited state, leading to a lower energy emission. [] "Sensitized emission of luminescent lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives by a charge-transfer process."
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)


![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)




